Cas no 161765-88-4 ((4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate)
![(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate structure](https://ja.kuujia.com/scimg/cas/161765-88-4x500.png)
(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate 化学的及び物理的性質
名前と識別子
-
- (4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate
- b-D-Galactopyranoside, ethyl4,6-O-(phenylmethylene)-, 2-benzoate
- ETHYL 2-O-BENZOYL-4,6-O-BENZYLIDENE-BETA-D-GALACTOPYRANOSIDE
- ETHYL 2-O-BENZOYL-4,6-O-BENZYLIDENE-β-D-GALACTOPYRANOSIDE
- Ethyl 2-O-benzoyl-4,6-O-benzylidene-b-D-galactopyranoside
- SCHEMBL7749466
- [(4Ar,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
- 161765-88-4
- (4AR,6R,7R,8S,8AR)-6-ETHOXY-8-HYDROXY-2-PHENYL-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL BENZOATE
-
- インチ: InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3
- InChIKey: UQKSBSDJBOGBHB-UHFFFAOYSA-N
- ほほえんだ: C(OC1C(OCC)OC2C(OC(C3C=CC=CC=3)OC2)C1O)(=O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 400.15200
- どういたいしつりょう: 400.152
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 570.0±50.0 °C(Predicted)
- PSA: 83.45000
- LogP: 2.44850
(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | ME05403-250 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside |
161765-88-4 | 250g |
$952.88 | 2023-01-03 | ||
Biosynth | ME05403-50 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside |
161765-88-4 | 50g |
$285.86 | 2023-01-03 | ||
Biosynth | ME05403-10 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside |
161765-88-4 | 10g |
$82.58 | 2023-01-03 | ||
Biosynth | ME05403-100 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside |
161765-88-4 | 100g |
$495.50 | 2023-01-03 | ||
Biosynth | ME05403-25 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside |
161765-88-4 | 25g |
$158.81 | 2023-01-03 |
(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoateに関する追加情報
(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate: A Comprehensive Overview
The compound (4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate with CAS number 161765-88-4 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential bioactive properties. Recent studies have highlighted its role in various biological systems and its potential applications in drug development.
The molecular structure of (4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin is characterized by a fused ring system with multiple stereogenic centers. The presence of an ethoxy group at position 6 and a hydroxyl group at position 8 introduces significant stereochemical complexity. Additionally, the benzoate moiety attached to the hexahydropyrano[3,2-d][1,3]dioxin ring system contributes to the molecule's unique physicochemical properties.
Recent research has focused on the bioactivity of this compound and its derivatives. Studies have demonstrated that (4aR)-configured compounds exhibit potent inhibitory effects on certain enzymes involved in metabolic pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound shows promise as a lead molecule for the development of anti-inflammatory agents due to its ability to modulate key inflammatory mediators.
The synthesis of (4aR)-configured hexahydropyrano[3,2-d][1,3]dioxin derivatives has been optimized in recent years through advanced stereoselective methodologies. A 2022 paper in *Organic Letters* detailed a novel approach using asymmetric catalysis to achieve high enantioselectivity in the construction of this complex ring system. This advancement has significantly facilitated further research into the pharmacological properties of this compound.
In terms of applications, benzoate esters like this compound are being explored for their potential in drug delivery systems due to their ability to enhance solubility and bioavailability. A 2023 review in *Drug Delivery and Translational Research* highlighted the importance of such esters in improving the pharmacokinetics of poorly soluble drugs.
Moreover, computational studies have provided insights into the molecular interactions of (4aR)-configured hexahydropyrano[3,2-d][1,3]dioxin derivatives with target proteins. Using molecular docking simulations and quantum mechanics calculations researchers have identified key residues responsible for binding affinity which could guide future medicinal chemistry efforts.
Looking ahead the development of novel analogs based on this structure holds great promise for advancing therapeutic interventions particularly in areas such as neurodegenerative diseases and cancer where modulation of specific signaling pathways is critical.
161765-88-4 ((4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate) 関連製品
- 113544-59-5(2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)
- 12738-64-6(sucrose benzoate)
- 9004-35-7(Cellulose acetate)
- 2248407-41-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methanesulfonylphenyl)propanoate)
- 1354032-93-1(N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide)
- 146422-20-0(prop-2-yn-1-yl 1,4,5,6-tetrahydropyrimidine-5-carboxylate hydrochloride)
- 68496-55-9((2-Aminoethyl)(methoxy)amine)
- 2740358-74-9(rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride)
- 1490232-51-3(2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol)
- 2248272-85-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate)



